molecular formula C9H18N2O2S B13346310 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13346310
M. Wt: 218.32 g/mol
InChI Key: ZYCULZOUNAXJAN-UHFFFAOYSA-N
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Description

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative characterized by a tetrahydrothiophene 1,1-dioxide core substituted with a 4-aminopiperidine group. This compound belongs to a class of cyclic sulfones, which are widely studied for their diverse physicochemical properties and biological activities. The tetrahydrothiophene 1,1-dioxide (sulfolane) scaffold is known for its high polarity and stability, making it a versatile building block in organic synthesis and pharmaceutical applications .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidin-4-amine

InChI

InChI=1S/C9H18N2O2S/c10-8-1-4-11(5-2-8)9-3-6-14(12,13)7-9/h8-9H,1-7,10H2

InChI Key

ZYCULZOUNAXJAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide can undergo several types of chemical reactions:

  • Oxidation: Introduces additional oxygen atoms, potentially altering pharmacological properties.
  • Reduction: Removes oxygen atoms or adds hydrogen atoms, changing the compound’s reactivity.
  • Substitution: Replaces one functional group with another, modifying the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as solvents, temperatures, and catalysts, vary depending on the desired transformation.

Scientific Research Applications

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide has applications in several scientific research fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Researched for its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
  • Industry: Used in the development of new materials and chemical processes.

Biological Activity

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide, a derivative of tetrahydrothiophene and piperidine, has potential biological activities. Research indicates that compounds containing the piperidine nucleus exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. It has also been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

The biological activities are likely mediated through several mechanisms, including interaction with neurotransmitter receptors and enzyme binding.

Data Table: Biological Activities

Biological Activity Description
Antimicrobial Activity Piperidine derivatives exhibit antibacterial effects against Escherichia coli and Staphylococcus aureus.
Enzyme Inhibition Inhibitory effects on acetylcholinesterase (AChE), linked to neurodegenerative diseases.
Neuroprotective Effects Reduces neuronal cell death and improves cognitive functions in animal models of neurodegeneration.
Antidepressant Activity Piperidine derivatives suggest antidepressant-like effects in rodent models, potentially through modulation of serotonin and norepinephrine.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Core Modifications

  • Tetrahydrothiophene 1,1-dioxide (Sulfolane): The parent compound lacks the aminopiperidine substituent. It is primarily used as an industrial solvent for separating aromatic compounds due to its high polarity and thermal stability .
  • 4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide dihydrochloride: This analog features a six-membered thiopyran ring instead of a five-membered tetrahydrothiophene.

Substituent Variations

  • 3-(2-Methylpiperazin-1-yl)tetrahydrothiophene 1,1-dioxide: Replacing 4-aminopiperidine with 2-methylpiperazine introduces a secondary amine and a methyl group. This modification could reduce steric hindrance and increase solubility in aqueous media .
  • 3-(3-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide: The pyrazole substituent introduces aromaticity and additional hydrogen-bonding sites, which may enhance interactions with biological targets such as kinases or GPCRs .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Molecular Weight Solubility (n-Heptane) Partition Coefficient (log P) Selectivity (S∞)
Sulfolane 120.17 Low -0.92 8.3
3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide (Estimated) ~246.33 Moderate (polar solvents) -1.5 (predicted) N/A
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride 198.69 High (aqueous) -2.1 N/A

Notes:

  • The target compound’s aminopiperidine group likely increases hydrophilicity compared to sulfolane, reducing log P .
  • Hydrochloride salts of related analogs (e.g., 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride) exhibit enhanced aqueous solubility due to ionic character .

Key Findings :

  • Sulfolane derivatives with nitrogen-containing substituents (e.g., amines, pyrazoles) often exhibit enhanced biological activities compared to the parent compound .
  • The 4-aminopiperidine group may confer affinity for central nervous system targets, as seen in structurally related psychotropic agents .

Biological Activity

3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research findings and case studies.

  • Molecular Formula : C₈H₁₃N₃O₂S
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 126-33-0

The compound features a tetrahydrothiophene ring with a sulfone group, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:

  • Formation of the tetrahydrothiophene core.
  • Introduction of the amine substituent at the piperidine position.
  • Oxidation to yield the sulfone structure.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, studies have shown that certain piperazine derivatives demonstrate activity against various viruses, including:

  • HIV-1 : Some compounds have shown moderate protection against HIV-1, although specific activity for 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide remains to be fully elucidated .
  • Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus (HSV-1) : The compound exhibits moderate antiviral activity against these viruses .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Key findings include:

  • Bacterial Strains Tested : Staphylococcus aureus, Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Many tested derivatives showed MIC values above 100 μM against Gram-positive and Gram-negative bacteria .

The mechanism of action for 3-(4-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves:

  • Interaction with specific receptors such as the 5-HT1A receptor , which is implicated in various neuropharmacological effects .
  • Potential modulation of neurotransmitter systems due to its piperidine structure.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompound TestedBiological ActivityKey Findings
Piperazine DerivativesAntiviralModerate activity against CVB-2 and HSV-1
N-substituted PiperazinesReceptor BindingHigh affinity for 5-HT1A receptor
Various DerivativesAntimicrobialResistance observed in certain bacterial strains

Q & A

Q. What are the common synthetic routes for 3-(4-aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from tetrahydrothiophene derivatives. Key steps include:

  • Alkylation/amination : Introduction of the 4-aminopiperidine group via nucleophilic substitution or coupling reactions under controlled pH (7–9) and temperature (40–80°C) .
  • Oxidation : Conversion of the thiophene ring to the 1,1-dioxide sulfone group using hydrogen peroxide or other oxidizing agents, often requiring catalytic systems (e.g., transition metals) to enhance efficiency .
  • Purification : Techniques like column chromatography or recrystallization are used to isolate the product, with yields optimized via microwave-assisted synthesis (30–70% yield improvements) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving 3D conformation and bond angles, critical for understanding biological interactions .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via triazole-like interactions .
  • Neuroprotective potential : Modulation of glutamate receptors or oxidative stress pathways in neuronal cell models .
  • Anticancer activity : Preliminary IC50_{50} values of 10–50 µM against breast and colon cancer cell lines, likely due to sulfone-mediated apoptosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal reaction conditions reported across studies?

Discrepancies in temperature (e.g., 40°C vs. 80°C) or pH (acidic vs. basic) arise from differences in substituent reactivity. To address this:

  • Use design of experiments (DOE) to systematically vary parameters and identify statistically significant factors .
  • Employ in situ monitoring (e.g., FTIR) to track intermediate formation and adjust conditions dynamically .

Q. What experimental strategies mitigate stability issues during biological assays?

The compound degrades under light and moisture. Recommended approaches:

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
  • Protective groups : Introduce temporary blocking groups (e.g., Boc) during synthesis to stabilize reactive amines .
  • Kinetic studies : Monitor degradation rates in PBS or cell culture media to adjust dosing intervals .

Q. How do structural analogs influence the interpretation of biological data?

Analogues like 3-(2-aminoethoxy)tetrahydrothiophene 1,1-dioxide show divergent activities (e.g., neuroprotection vs. anticancer effects) due to:

  • Substituent polarity : Aminoethoxy groups enhance blood-brain barrier penetration, while piperidine groups favor enzyme inhibition .
  • Stereoelectronic effects : Sulfone moieties increase electrophilicity, altering target binding kinetics . Methodological recommendation : Perform comparative molecular field analysis (CoMFA) to quantify structure-activity relationships .

Q. What mechanistic insights are critical for advancing this compound to preclinical studies?

Key steps include:

  • Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen against kinases, GPCRs, or ion channels .
  • Metabolite profiling : LC-MS/MS to identify metabolites (e.g., 3-hydroxytetrahydrothiophene 1,1-dioxide), which may explain off-target effects or toxicity .
  • Computational docking : Validate binding modes using AutoDock or Schrödinger Suite, focusing on sulfone interactions with catalytic pockets .

Methodological Recommendations

  • For synthesis scalability , prioritize flow chemistry to reduce batch variability .
  • In biological assays , include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent replicates .
  • Address data contradictions by cross-referencing with structural analogs (e.g., sulfolane derivatives) and verifying purity via HPLC (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.